Product packaging for 3-(fluoromethyl)morpholine hydrochloride(Cat. No.:CAS No. 2408972-78-9)

3-(fluoromethyl)morpholine hydrochloride

Cat. No.: B6242583
CAS No.: 2408972-78-9
M. Wt: 155.60 g/mol
InChI Key: CKPCDQGUDWJMNH-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Organic Molecules and its Impact on Molecular Properties

The strategic incorporation of fluorine into organic molecules is a powerful and widely utilized strategy in medicinal chemistry and materials science. nih.gov The unique properties of the fluorine atom, such as its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and high electronegativity (4.0 on the Pauling scale), can profoundly alter a molecule's physical, chemical, and biological characteristics compared to its non-fluorinated counterparts. nih.govnih.gov This practice is often referred to as leveraging the "fluorine effect." rsc.org

One of the most significant consequences of fluorination is the increased metabolic stability of a compound. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy of ≈441 kJ mol⁻¹) compared to a carbon-hydrogen (C-H) bond (≈414 kJ mol⁻¹), making it less susceptible to cleavage by metabolic enzymes like cytochrome P450. nih.gov This can block common sites of metabolic oxidation, a critical goal in drug design. Furthermore, the electron-withdrawing nature of fluorine can deactivate adjacent aromatic rings towards oxidative metabolism. nih.gov

Fluorine substitution also modulates other key molecular properties. It can influence the acidity or basicity (pKa) of nearby functional groups and alter the molecule's conformation. The impact on lipophilicity—a critical parameter for membrane permeability and solubility—is complex; while highly fluorinated groups like trifluoromethyl (CF₃) can increase lipophilicity, monofluorination of an alkyl chain may decrease it due to the C-F bond's polarity. nih.gov These modifications allow chemists to fine-tune the properties of molecules for specific applications. rsc.org

The Morpholine (B109124) Ring System: A Privileged Scaffold in Synthetic Organic Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in synthetic and medicinal chemistry. e3s-conferences.orgresearchgate.netebi.ac.uk This status is attributed to its frequent appearance in a wide array of bioactive compounds and its ability to impart favorable physicochemical and pharmacokinetic properties. ebi.ac.uk The morpholine moiety is a versatile building block that is readily accessible and can be incorporated using various synthetic methodologies. e3s-conferences.orgebi.ac.uk

Its presence in a molecule generally enhances aqueous solubility and can improve metabolic stability. The nitrogen atom acts as a base, and when protonated, such as in a hydrochloride salt, it significantly increases water solubility. wikipedia.orgchemicalbook.com The ether oxygen and the amine nitrogen can both act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors. researchgate.net The ring itself is conformationally flexible. e3s-conferences.org Due to these advantageous properties, the morpholine nucleus is a component of numerous approved drugs, including the antibiotic Linezolid (B1675486) and the anticancer agent Gefitinib. wikipedia.orgchemicalbook.com

Positioning of 3-(fluoromethyl)morpholine (B13592517) hydrochloride within the Context of Fluorinated Heterocyclic Research

3-(Fluoromethyl)morpholine hydrochloride exists at the intersection of the two aforementioned fields: fluorine chemistry and heterocyclic synthesis. It is a fluorinated derivative of the morpholine scaffold, combining the beneficial properties of both components. The compound serves as a valuable building block in the synthesis of more complex molecules, where researchers aim to leverage the effects of both the morpholine ring and the fluoromethyl group.

The introduction of the fluoromethyl (-CH₂F) group at the 3-position of the morpholine ring is a strategic design choice. This specific modification introduces the unique electronic properties of fluorine without the significant steric bulk of larger groups like trifluoromethyl (-CF₃). Research into related fluorinated morpholine derivatives, such as those with trifluoromethyl or fluorophenyl groups, highlights the utility of such scaffolds in developing novel chemical entities. smolecule.comchemimpex.com For instance, compounds containing a 3-phenylmorpholine (B1352888) core have been investigated for their potential in targeting neurological disorders. chemimpex.com The synthesis and application of these related structures underscore the general interest in fluorinated morpholines as precursors for bioactive molecules.

Scope and Academic Relevance of Detailed Chemical Research on this compound

The primary academic and research relevance of this compound lies in its application as a specialized synthetic intermediate. Chemical suppliers provide this compound for research use, indicating its role as a starting material or building block in discovery chemistry. bldpharm.com Its structure is particularly suited for creating libraries of novel compounds for screening purposes.

The key structural features of this compound that make it valuable are:

The secondary amine: The nitrogen atom within the morpholine ring is a nucleophile and can be readily functionalized through reactions like alkylation or acylation, allowing for the attachment of diverse molecular fragments. smolecule.com

The fluoromethyl group: This group imparts the characteristic properties of fluorine, such as metabolic stability and altered electronics, to the final target molecule. nih.gov

The hydrochloride salt: This form enhances the compound's solubility in certain solvents and ensures stability during storage, making it a convenient precursor for synthetic transformations. wikipedia.org

Detailed chemical data for this compound is available through chemical databases, providing researchers with essential information for planning synthetic routes.

Interactive Data Table: Properties of 3-(fluoromethyl)morpholine

PropertyValueSource
Compound Name This compound-
Molecular Formula C₅H₁₁ClFNO bldpharm.com
Molecular Weight 155.60 g/mol bldpharm.com
Monoisotopic Mass 119.07464 Da (free base) uni.lu
InChIKey (free base) WRDJFLOJXLGDDU-UHFFFAOYSA-N uni.lu
Predicted XlogP (free base) -0.2 uni.lu
CAS Number 2408972-78-9 bldpharm.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(fluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-3-5-4-8-2-1-7-5;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPCDQGUDWJMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408972-78-9
Record name 3-(fluoromethyl)morpholine hydrochloride
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Synthetic Methodologies for 3 Fluoromethyl Morpholine Hydrochloride and Its Analogues

Established Synthetic Routes to the Morpholine (B109124) Core Structure

The formation of the morpholine ring is a well-documented area of organic synthesis, with numerous reliable methods at the disposal of chemists.

Intramolecular cyclization is a common and effective strategy for constructing the morpholine skeleton, typically starting from a linear precursor containing the requisite nitrogen and oxygen functionalities. A prevalent method involves the cyclization of N-substituted diethanolamine (B148213) derivatives or other 1,2-amino alcohols.

One classic approach involves reacting an amino alcohol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis and subsequent reduction of the resulting morpholinone. researchgate.net A more direct, redox-neutral protocol uses the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663), which, upon N-monoalkylation, can be induced to cyclize in a one- or two-step sequence. organic-chemistry.org

Modern catalytic methods have also been developed. For instance, a palladium-catalyzed Wacker-type aerobic oxidative cyclization of N-tethered alkenyl alcohols provides an efficient route to various substituted morpholines under base-free conditions. organic-chemistry.org Furthermore, gold-catalyzed intramolecular hydroalkoxylation/cyclization of alkynylamines has proven to be a convenient method for building the morpholine framework. rsc.org

Table 1: Selected Cyclization Methods for Morpholine Ring Synthesis

Starting MaterialReagents and ConditionsProductYieldReference
N-phenylethanolamine1. Chloroacetyl chloride, NaOH, H₂O, DCM; 2. aq. KOH, IPAN-phenylmorpholin-2-one90% researchgate.net
1,2-Amino alcoholEthylene sulfate, tBuOKSubstituted morpholineHigh organic-chemistry.org
Alkenyl aminePd(DMSO)₂(TFA)₂, O₂ (air)Substituted morpholine- organic-chemistry.org
Alkynyl amineGold catalyst (1.0 mol%)Substituted morpholineModerate to Good rsc.org
N-propargylamino epoxidePtCl₂3,4-dihydro-2-(isopropenyl)-1,4-oxazineModerate to Good researchgate.net

This table is for illustrative purposes and specific yields may vary based on substrate.

Alternative to de novo cyclization, the morpholine ring can be synthesized through the strategic opening of smaller heterocyclic rings followed by intramolecular cyclization. This approach often provides excellent control over stereochemistry.

A highly regio- and stereoselective strategy involves the S(N)2-type ring-opening of activated aziridines with haloalcohols. nih.gov The reaction, often catalyzed by a Lewis acid, produces a haloalkoxy amine intermediate which, upon treatment with a base, undergoes intramolecular cyclization to yield the desired morpholine derivative. This method is particularly valuable for accessing nonracemic and enantiomerically pure substituted morpholines. nih.gov

Another innovative route utilizes the base-catalyzed ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. nih.govacs.org This cascade reaction proceeds through the opening of the four-membered oxazetidine ring, which is immediately followed by a spontaneous ring-closure to form a morpholine hemiaminal. This intermediate can then be further elaborated, offering a modular pathway to polysubstituted morpholines. nih.govacs.org

Strategies for the Introduction of the Fluoromethyl Moiety at the C-3 Position

Incorporating fluorine-containing groups, such as the fluoromethyl moiety, can significantly alter the physicochemical properties of a molecule, including its metabolic stability and bioavailability. beilstein-journals.orgnih.govwikipedia.org The introduction of a fluoromethyl group at the C-3 position of a morpholine ring presents a distinct synthetic challenge that can be addressed by several strategies.

Direct C-H fluorination is a highly sought-after transformation that avoids the need for pre-functionalized substrates. However, direct fluorination of organic compounds can be challenging due to the high reactivity of many fluorinating agents, which can lead to a lack of selectivity and degradation of the starting material. dtic.mil

While methods for the direct fluorination of unactivated C-H bonds are advancing, particularly through photocatalysis, their application to a specific position on a complex heterocycle like morpholine requires careful consideration of regioselectivity. nih.gov Research into the direct trifluoromethylation of heterocycles using radical-based methods has shown that regioselectivity can be an issue, though sometimes tunable by solvent choice. nih.gov Analogous direct fluoromethylation would likely face similar challenges in controlling the reaction at the C-3 position over other potentially reactive sites (e.g., C-2 or the N-H bond).

A more controlled and widely practiced approach is to use a "building block" strategy, where a precursor already containing the fluoromethyl group is used to construct the morpholine ring. fluorochem.co.uksoton.ac.ukalfa-chemistry.com This convergent approach ensures the unambiguous placement of the fluoromethyl substituent.

For the synthesis of 3-(fluoromethyl)morpholine (B13592517), a suitable starting material would be a fluorinated three-carbon synthon, such as a 1-fluoro-2,3-epoxypropane or a 1-fluoro-3-aminopropan-2-ol derivative. Reaction of such a building block with an appropriate partner to form the remaining C-N and C-O bonds would lead to the desired heterocyclic product. For instance, the reaction of a fluorinated epoxide with ethanolamine (B43304) or a derivative thereof could be envisioned as a plausible route. This strategy is frequently employed in the synthesis of complex fluorinated pharmaceuticals, where control of substituent placement is critical. researchgate.netgoogle.com

Table 2: Conceptual Building Blocks for 3-(Fluoromethyl)morpholine Synthesis

Fluorinated Building BlockCo-reactantKey Transformation
1-Fluoro-3-aminopropan-2-ol2-haloethanol derivativeIntramolecular Williamson ether synthesis
(Fluoromethyl)oxiraneEthanolamine derivativeEpoxide ring-opening
3-Fluoro-2-hydroxypropanalAminoethanol derivativeReductive amination/cyclization

This table presents conceptual pathways based on established synthetic principles.

Modern synthetic chemistry has seen a surge in the use of electrochemical and radical-based methods for C-F bond formation and fluoroalkylation. rsc.org These techniques often proceed under mild conditions and can exhibit unique reactivity.

Electrochemical methods can be used to generate trifluoromethyl radicals from inexpensive sources like the Langlois reagent (CF₃SO₂Na) for addition to alkenes in a cyclization reaction, providing access to CF₃-containing morpholines. acs.org While this example yields a trifluoromethylated product, the underlying principle of electrochemically-generated radicals could be extended to fluoromethylation.

More directly relevant is the development of visible light-mediated radical fluoromethylation. mdpi.comnih.gov One powerful strategy involves the generation of the fluoromethyl radical (•CH₂F) from commercially available fluoroiodomethane (B1339756) via halogen atom transfer (XAT) using a silyl (B83357) radical catalyst. nih.gov This fluoromethyl radical can then be trapped by an acceptor. A particularly effective method combines an amine, an aldehyde, and fluoroiodomethane in a three-component reaction. mdpi.comnih.gov An iminium ion, formed in situ from the amine and aldehyde, acts as a radical acceptor for the •CH₂F radical. For the synthesis of a C-3 substituted morpholine, one could envision a strategy starting with a pre-formed morpholine-3-carbaldehyde (B3193980) or a related precursor that could be subjected to these fluoromethylation conditions. Alternatively, a linear precursor could undergo a radical-mediated cyclization that incorporates the fluoromethyl group.

Table 3: Radical-Mediated Fluoromethylation Approaches

Radical SourceActivation MethodRadical AcceptorReaction TypeReference
FluoroiodomethaneVisible light, (Me₃Si)₃SiHIminium ionCarbonyl Fluoromethylative Amination nih.gov
FluoroiodomethaneBlue LED, (TMS)₃SiHIminium ionN-Monofluoromethylation mdpi.com
CF₃SO₂NaAnodic oxidationN-tethered alkenyl alcoholIntramolecular Oxytrifluoromethylation acs.org

Optimization of Reaction Conditions and Catalyst Systems for Selective Synthesis

The selective and efficient synthesis of 3-(fluoromethyl)morpholine hydrochloride hinges on the careful optimization of reaction parameters. This includes the choice of solvent, temperature, and the catalytic system, which are crucial for maximizing yield, purity, and stereoselectivity.

Influence of Solvent Systems and Temperature Profiles on Reaction Efficiency

The choice of solvent and the temperature at which a reaction is conducted can significantly impact its efficiency and selectivity. For the synthesis of morpholine derivatives, a variety of solvents have been explored, with the optimal choice often depending on the specific reaction and reagents involved.

In the synthesis of related heterocyclic compounds, such as 3-substituted isoindolinones, solvents like toluene, CH2Cl2, and ClCH2CH2Cl have been utilized. The reaction temperature is also a critical parameter that can be adjusted to control the stereoselectivity of the final product. For instance, in certain acid-catalyzed three-component reactions to form trisubstituted alkenes, switching the reaction temperature can favor the formation of either the Z- or E-isomer. google.com

For the preparation of morpholine hydrochloride from its free base, a process has been described where morpholine is reacted with ammonium (B1175870) chloride in xylene. The temperature is gradually increased from below 100°C to over 120°C, a profile that likely facilitates the reaction and subsequent isolation of the hydrochloride salt. nih.gov

Table 1: Effect of Solvent and Temperature on the Synthesis of Morpholine Analogs

Reaction TypeSolventTemperature (°C)Effect on Efficiency/SelectivityReference
Acid-catalyzed three-component reactionNot specifiedVariableControls Z/E isomer selectivity google.com
Morpholine hydrochloride formationXylene80-110, then >120Facilitates reaction and product isolation nih.gov
Synthesis of 3-substituted isoindolinonesToluene, CH2Cl2, ClCH2CH2ClNot specifiedInfluences reaction outcome

Role of Transition Metal and Organocatalysis in Stereochemical Control

Achieving a specific stereochemistry in the 3-position of the morpholine ring is often crucial for biological activity. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the stereoselective synthesis of morpholine derivatives.

Transition Metal Catalysis:

Palladium-catalyzed reactions have been successfully employed for the synthesis of cis-3,5-disubstituted morpholines. These reactions often involve the coupling of a substituted ethanolamine derivative with an aryl or alkenyl bromide, generating the morpholine products as single stereoisomers. Iron(III) has also been shown to catalyze the diastereoselective synthesis of disubstituted morpholines. nih.gov

Organocatalysis:

Organocatalysts, which are small organic molecules, offer an alternative to metal-based catalysts and have been used in the enantioselective synthesis of functionalized morpholines. For instance, a three-step, one-pot procedure using an organocatalyst has been developed for the enantioselective synthesis of N-benzyl protected morpholines with chiral alkyl groups at the C2 position, achieving good to excellent enantiomeric excess (55-98% ee). nih.gov Chiral bifunctional organocatalysts containing a urea (B33335) group have also been shown to be effective in the synthesis of chiral 3-substituted isoindolinones, providing high yields and enantioselectivities. pharmasalmanac.com

Table 2: Catalytic Systems for Stereoselective Morpholine Synthesis

Catalyst TypeSpecific Catalyst/LigandSubstrate TypeProductStereoselectivityReference
Transition MetalPalladium-basedSubstituted ethanolamine and aryl/alkenyl bromidecis-3,5-disubstituted morpholinesSingle stereoisomer nih.gov
Transition MetalIron(III)Not specifiedDisubstituted morpholinesDiastereoselective nih.gov
OrganocatalystNot specifiedNot specifiedC2-functionalized N-benzyl morpholines55-98% ee nih.gov
OrganocatalystChiral tertiary-amine with urea group2-Formylarylnitriles and malonates3-Substituted isoindolinonesup to 95% ee pharmasalmanac.com

Process Intensification and Scalability Considerations in Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger, more industrial production requires careful consideration of process intensification and scalability. These strategies aim to make chemical processes more efficient, safer, and more environmentally friendly.

Flow chemistry, where reactants are continuously pumped through a reactor, is a key aspect of process intensification. This technique offers improved mixing, heat transfer, and safety compared to traditional batch processes, and can often lead to higher yields and selectivities. chemrxiv.org For the production of pharmaceutical intermediates, converting a batch synthesis to a continuous process can be particularly advantageous, especially for reactions that require cryogenic conditions or involve unstable intermediates.

The development of scalable routes to morpholine derivatives is an active area of research. For example, a four-step synthesis of a bis-morpholine spiroacetal has been reported to be high-yielding and performable on a large scale. chemrxiv.orgunibe.ch Another scalable route to a functionalized morpholine building block involved a sequence of epoxide openings and was successfully scaled up to produce multigram quantities. dtic.mil The synthesis of certain pharmaceutical intermediates has been successfully scaled up to produce approximately 200 tonnes per year using a continuous process. chemrxiv.org

Synthesis of Key Precursor Molecules for this compound

The synthesis of this compound relies on the availability of key precursor molecules. A plausible synthetic strategy involves the preparation of a chiral 3-(hydroxymethyl)morpholine, followed by fluorination and subsequent conversion to the hydrochloride salt.

The synthesis of chiral 3-(hydroxymethyl)morpholine has been reported. For instance, (S)-N-Boc-2-hydroxymethylmorpholine can be synthesized from (S)-epichlorohydrin and an appropriate amino alcohol. youtube.com

The introduction of the fluorine atom can be achieved through various fluorination methods. Direct fluorination of organometallic compounds has been explored for the synthesis of trifluoromethyl derivatives. For the conversion of a hydroxyl group to a fluoromethyl group, a variety of modern fluorinating reagents are available, although specific examples for 3-(hydroxymethyl)morpholine are not readily found in the literature.

Once the 3-(fluoromethyl)morpholine free base is obtained, it can be converted to its hydrochloride salt. A general method for preparing morpholine hydrochloride involves reacting morpholine with ammonium chloride in a suitable solvent like xylene. nih.gov A similar procedure could likely be adapted for the fluorinated analog. Another common laboratory method involves treating the free base with hydrochloric acid in an appropriate solvent, followed by isolation of the resulting salt.

Reaction Chemistry and Functionalization of 3 Fluoromethyl Morpholine Hydrochloride

Reactivity Profiles of the Morpholine (B109124) Nitrogen Atom

The nitrogen atom in the morpholine ring is a key center of reactivity. In its free base form, 3-(fluoromethyl)morpholine (B13592517), the nitrogen possesses a lone pair of electrons, rendering it nucleophilic and basic. wikipedia.org However, as the hydrochloride salt, this lone pair is engaged in a bond with a proton, which significantly alters its reactivity. To engage in the reactions described below, the hydrochloride salt must first be neutralized to its free base form, typically by treatment with a suitable base.

The secondary amine of the morpholine ring is amenable to a variety of substitution reactions, including N-alkylation, N-acylation, and N-sulfonylation. These reactions are fundamental in the synthesis of more complex derivatives.

N-Alkylation: The nitrogen atom of free-base 3-(fluoromethyl)morpholine can act as a nucleophile, attacking alkyl halides or other electrophilic carbon centers to form tertiary amines. The N-alkylation of morpholine with various alcohols has been demonstrated to proceed over a CuO–NiO/γ–Al2O3 catalyst in the gas-solid phase. researchgate.net For instance, the reaction with methanol (B129727) at 220 °C yields N-methylmorpholine with high conversion and selectivity. researchgate.net While this specific methodology was not applied to 3-(fluoromethyl)morpholine, it illustrates a viable pathway for its N-alkylation.

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides will readily form the corresponding N-acylmorpholine. These reactions are typically rapid and high-yielding. The resulting amides are generally stable and represent a common functionalization strategy.

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields N-sulfonylated products. youtube.com This reaction is useful for introducing a sulfonamide group, which can alter the chemical and biological properties of the molecule.

Table 1: Representative N-Functionalization Reactions of Morpholine Analogs

Reaction Type Reagent Example Product Type
N-Alkylation Methanol N-Alkylmorpholine
N-Acylation Acetyl Chloride N-Acetylmorpholine
N-Sulfonylation p-Toluenesulfonyl Chloride N-Tosylmorpholine

Morpholine is a base, with its conjugate acid, morpholinium, having a pKa of approximately 8.5. wikipedia.org The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less basic than structurally similar secondary amines like piperidine. wikipedia.org The fluoromethyl group at the C-3 position is also an electron-withdrawing group, which would be expected to further reduce the basicity of the nitrogen atom, though the effect is attenuated by the intervening saturated carbon atoms.

The treatment of 3-(fluoromethyl)morpholine with hydrochloric acid results in an acid-base reaction where the nitrogen's lone pair is protonated, forming the thermodynamically stable morpholinium chloride salt. wikipedia.org This salt form is often preferred for its increased stability and water solubility.

Transformations Involving the Fluoromethyl Group at the C-3 Position

The fluoromethyl group (-CH2F) at the C-3 position presents a different set of potential chemical transformations.

Nucleophilic substitution of the fluorine atom in the fluoromethyl group is generally challenging. The carbon-fluorine bond is the strongest single bond in organic chemistry, and the fluoride (B91410) ion is a poor leaving group. wikipedia.org Consequently, direct displacement of fluorine by a nucleophile via an SN2 mechanism would require harsh reaction conditions or specialized reagents.

While direct substitution is difficult, related transformations in fluorinated heterocyclic systems have been observed. For instance, in some ortho-difluoroolefin systems, morpholine itself can act as a nucleophile to displace a fluorine atom in an addition-elimination sequence. chemicalbook.com However, this reactivity is highly context-dependent and applies to activated systems, which may not be representative of the reactivity of the monofluoromethyl group in 3-(fluoromethyl)morpholine.

Free radical reactions offer an alternative pathway for the functionalization of the fluoromethyl group. Homolytic cleavage of a C-H bond on the fluoromethyl group could generate a carbon-centered radical. Such radicals can participate in a variety of reactions, including additions to double bonds or further substitution reactions. youtube.com

The initiation of such radical processes typically requires energy input in the form of heat or UV light, and often a radical initiator. youtube.com For example, morpholine has been shown to undergo photo-oxidation to generate radicals in certain catalytic systems. acs.org While specific studies on radical-mediated reactions of 3-(fluoromethyl)morpholine are not prevalent, the general principles of radical chemistry suggest that such transformations are plausible. youtube.comyoutube.com

Functionalization Strategies for the Morpholine Ring System

Beyond reactions centered at the nitrogen or the fluoromethyl group, the morpholine ring itself can be a target for functionalization. One notable strategy is the ring-opening of cyclic amines. For instance, certain N-substituted morpholines have been shown to undergo selective ring-opening at the 2-position when treated with difluorocarbene. nih.gov This type of skeletal variation can lead to the formation of valuable acyclic amino alcohol derivatives. nih.gov While this specific methodology was demonstrated on N-aryl and N-alkyl morpholines, it highlights a potential, albeit advanced, strategy for the deconstruction and functionalization of the morpholine core in derivatives like 3-(fluoromethyl)morpholine. nih.gov

C-H Functionalization Approaches at Other Ring Positions

Direct C-H functionalization of the morpholine ring is an advanced strategy for creating derivatives. While specific examples for 3-(fluoromethyl)morpholine are not extensively documented, the functionalization of heterocycles via C-H activation is a powerful tool in modern synthesis. rsc.orgnih.gov This approach avoids the need for pre-functionalized substrates, offering a more atom- and step-economical pathway. nih.gov

Research on other heterocyclic systems, such as quinolines, has demonstrated the use of morpholine as a reagent in C-H amination reactions. rsc.orgnih.gov For instance, nickel- and copper-catalyzed methods have been developed for the C-2 amination of quinoline (B57606) N-oxides using various cyclic amines, including morpholine. rsc.orgnih.gov In one proposed mechanism involving a silver carbonate oxidant, a proton-coupled electron transfer from morpholine generates a morpholine N-radical, which then participates in the C-N bond formation. rsc.org These studies highlight the potential for engaging the C-H bonds of the morpholine ring itself in transition-metal-catalyzed cross-coupling reactions to introduce new substituents at positions other than the nitrogen atom.

Derivatization through Electrophilic and Nucleophilic Aromatic Substitution (if applicable for analogues)

For analogues of 3-(fluoromethyl)morpholine that incorporate an aromatic ring, derivatization can be achieved through electrophilic and nucleophilic aromatic substitution (SNAr) reactions. The SNAr pathway is particularly relevant for aromatic rings substituted with strong electron-withdrawing groups, such as fluorine atoms. mdpi.com

A pertinent example is the synthesis of 3-(3,5-Difluorophenyl)morpholine hydrochloride, an analogue where a difluorophenyl group is attached to the morpholine ring. The key step in its synthesis involves a nucleophilic aromatic substitution reaction between a morpholine precursor and 3,5-difluorobenzene under basic conditions. The electron-deficient nature of the perfluorophenyl group makes it highly susceptible to attack by nucleophiles like amines, alcohols, or thiols. mdpi.com This reactivity allows for the controlled modification of such aromatic systems under relatively mild conditions. mdpi.com

Conversely, if an analogue contained an electron-rich aromatic ring, it could undergo electrophilic aromatic substitution to introduce various functional groups onto the aromatic moiety.

3-(Fluoromethyl)morpholine Hydrochloride as a Versatile Synthetic Intermediate

The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive molecules. nih.govresearchgate.netnih.gov Its inclusion in a molecule can improve key pharmacokinetic properties such as aqueous solubility and metabolic stability. nih.gov The introduction of fluorine, as in the 3-(fluoromethyl) group, can further modulate a compound's lipophilicity, metabolic profile, and binding affinity. Consequently, this compound is a highly valuable synthetic intermediate.

Utility as a Chiral or Achiral Building Block for Complex Molecular Architectures

Due to the substituent at the C-3 position, 3-(fluoromethyl)morpholine is a chiral molecule. As such, its enantiomerically pure forms are valuable chiral building blocks for the asymmetric synthesis of complex molecular targets. researchgate.netnih.govlifechemicals.com The use of chiral morpholines, often derived from enantiopure amino acids or through asymmetric synthesis, is a well-established strategy for producing stereochemically defined products. researchgate.net

The synthesis of optically active 2- and 3-trifluoromethylmorpholines, close analogues of the title compound, has been reported, underscoring the interest in these chiral fluorinated building blocks for drug discovery. researchgate.net These building blocks offer a combination of desirable features for medicinal chemistry programs.

PropertySignificance in Molecular DesignReference
Defined StereochemistryAllows for stereospecific interactions with biological targets, crucial for efficacy and selectivity. researchgate.netnih.gov
Three-DimensionalityThe saturated morpholine ring provides a 3D scaffold, helping molecules to "escape from flatland" and often improving solubility and other physical properties. nih.gov
Fluoromethyl GroupCan enhance metabolic stability by blocking sites of oxidation and can modulate basicity (pKa) and lipophilicity (logD). researchgate.net
Privileged ScaffoldThe morpholine core is a well-validated structural motif in successful drugs, increasing the likelihood of favorable biological outcomes. nih.govlifechemicals.comenamine.net

Application in Multistep Organic Synthesis Sequences

The utility of this compound as a building block is demonstrated by its application in multistep syntheses to create complex, high-value molecules. Morpholine and its derivatives are key components in the synthesis of a wide array of therapeutic agents. wikipedia.orgchemicalbook.come3s-conferences.org

For example, the morpholine scaffold is central to the structure of the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgchemicalbook.com In these syntheses, the morpholine unit is incorporated and carried through multiple chemical steps. A specific patent describes a multi-step process for preparing a complex morpholine derivative, 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine, which serves as a crucial intermediate in the synthesis of neurokinin (substance P) antagonists. google.com Another study details the synthesis of 3-morpholine linked indoles as potential inhibitors of the Kv1.5 potassium channel, where the morpholine moiety is attached to a phenolic precursor via nucleophilic substitution and is a key feature of the final bioactive compounds. nih.gov

Target Compound ClassRole of Morpholine IntermediateReference
Antibiotics (e.g., Linezolid)Core structural building block. wikipedia.orgchemicalbook.com
Anticancer Agents (e.g., Gefitinib)Key building block contributing to the final structure. wikipedia.orgchemicalbook.com
Substance P AntagonistsA highly substituted chiral morpholine is a key intermediate in the synthesis. google.com
Kv1.5 Channel InhibitorsA morpholino-alkoxy side chain is introduced in a multi-step sequence to provide the target molecules. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of 3 Fluoromethyl Morpholine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For 3-(fluoromethyl)morpholine (B13592517) hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain a complete structural picture.

A thorough NMR analysis would involve acquiring spectra for ¹H, ¹³C, and ¹⁹F nuclei. The protonation of the morpholine (B109124) nitrogen to form the hydrochloride salt is expected to induce downfield shifts for the neighboring protons and carbons compared to the free base.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the morpholine ring and the fluoromethyl group. The protons on carbons adjacent to the positively charged nitrogen (C2 and C6) and the oxygen (C5 and C6) will exhibit characteristic chemical shifts. The fluoromethyl protons will appear as a doublet due to coupling with the adjacent fluorine atom (²JHF).

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon of the fluoromethyl group will be split into a doublet by the fluorine atom (¹JCF). The carbons of the morpholine ring will show signals at chemical shifts influenced by the heteroatoms and the substituent.

¹⁹F NMR Spectroscopy: Due to its 100% natural abundance and high sensitivity, ¹⁹F NMR is a crucial tool for characterizing fluorinated compounds. nih.gov A single signal, split into a triplet by the two adjacent protons (²JFH), is expected for the fluorine atom in the fluoromethyl group.

Predicted ¹H and ¹³C NMR Data for 3-(Fluoromethyl)morpholine Hydrochloride

Position Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm) Predicted Multiplicity (due to ¹⁹F)
H₂3.0 - 3.4mC₂45 - 50
H₃3.2 - 3.6mC₃55 - 60
H₅3.8 - 4.2mC₅65 - 70
H₆3.6 - 4.0mC₆68 - 73
CH₂F4.4 - 4.8dCH₂F80 - 85
NH9.0 - 10.0br s

Note: Predicted chemical shifts are relative to TMS. 'm' denotes multiplet, 'd' denotes doublet, 'br s' denotes broad singlet. The predictions are based on data from analogous structures.

2D NMR experiments are indispensable for confirming the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the morpholine ring, helping to trace the connectivity of the CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This would be critical in confirming the attachment of the fluoromethyl group to C3 of the morpholine ring by observing correlations between the fluoromethyl protons and C3, as well as other nearby carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It would be instrumental in determining the stereochemistry and preferred conformation of the molecule, for instance, by showing through-space interactions between the fluoromethyl group and specific protons on the morpholine ring.

The morpholine ring typically adopts a chair conformation. nih.gov For this compound, the fluoromethyl substituent can exist in either an axial or equatorial position. The relative populations of these conformers can be investigated using variable temperature (VT) NMR. By cooling the sample, the rate of ring inversion can be slowed, potentially allowing for the observation of separate signals for the axial and equatorial conformers. The study of fluorinated cyclohexanes by dynamic ¹⁹F NMR has shown this to be a powerful method for determining conformational energies. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) Techniques

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of a molecule.

The expected monoisotopic mass of the protonated molecular ion [M+H]⁺ of 3-(fluoromethyl)morpholine (C₅H₁₀FNO) is 120.0819 Da. HRMS analysis should confirm this accurate mass, thereby verifying the elemental formula.

Predicted HRMS Data for this compound

Ion Formula Calculated m/z Observed m/z (Hypothetical)
[M+H]⁺C₅H₁₁FNO⁺120.0819120.0821

Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry would cause the molecular ion to fragment in a predictable manner, providing valuable structural information. The fragmentation of N-alkylmorpholines and fluorinated alkanes serves as a guide for predicting the fragmentation pattern. fluorine1.ruljmu.ac.uknih.gov

A primary fragmentation pathway for morpholine derivatives is the cleavage of the ring. Common fragmentation patterns for alkanes involve the loss of small alkyl radicals. libretexts.orgchemguide.co.ukyoutube.comlibretexts.org For 3-(fluoromethyl)morpholine, characteristic fragment ions would be expected from the loss of the fluoromethyl group or cleavage of the morpholine ring.

Plausible Fragmentation Pathways for [3-(Fluoromethyl)morpholine+H]⁺

Fragment m/z (Hypothetical) Proposed Structure/Loss
86[M+H - CH₂F]⁺
100[M+H - HF]⁺
57[C₃H₅O]⁺ (Fragment from ring cleavage)
44[C₂H₆N]⁺ (Fragment from ring cleavage)

This detailed spectroscopic analysis, combining various NMR and HRMS techniques, would provide a definitive structural and conformational characterization of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by probing the vibrational modes of its constituent functional groups.

Characteristic Band Assignments and Identification of Specific Functional Groups

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption and scattering bands corresponding to the vibrations of the morpholine ring, the C-F bond, and the protonated amine group. The presence of the electron-withdrawing fluorine atom can induce slight shifts in the vibrational frequencies of adjacent groups compared to unsubstituted morpholine hydrochloride.

Expected Vibrational Modes:

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
N-H⁺ StretchSymmetric and Asymmetric Stretching2700-3100Broad bands due to hydrogen bonding.
C-H StretchSymmetric and Asymmetric Stretching2850-3000From the CH₂ groups of the morpholine ring and the CH₂F group.
C-F StretchStretching1000-1100A strong and characteristic band in the IR spectrum.
C-O-C StretchAsymmetric Stretching1070-1150Characteristic of the ether linkage in the morpholine ring.
C-N StretchStretching1020-1250Vibrations of the amine group within the ring.
CH₂ BendScissoring and Wagging1400-1470Deformation vibrations of the methylene (B1212753) groups.
N-H BendBending1500-1650Associated with the protonated amine.

This table is generated based on typical vibrational frequencies for the specified functional groups and may not represent exact experimental values for this compound.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. Although a specific crystal structure for this compound is not publicly available, the following subsections outline the key structural aspects that would be elucidated from such an analysis.

Elucidation of Absolute and Relative Stereochemistry

The this compound molecule possesses a stereocenter at the C3 position of the morpholine ring. X-ray crystallography can unambiguously determine the relative stereochemistry of the substituents on the ring. For a chiral sample, anomalous dispersion methods can be employed to determine the absolute configuration (R or S) at the stereocenter. This is crucial for understanding the compound's biological activity, as different enantiomers can have distinct pharmacological profiles.

Conformational Preferences and Torsion Angle Analysis in Crystalline Forms

The morpholine ring typically adopts a chair conformation. researchgate.net X-ray crystallography would confirm this preference for this compound and provide precise values for all bond lengths, bond angles, and torsion angles. The orientation of the fluoromethyl group (axial or equatorial) would be definitively established. Computational studies on morpholine itself have shown that the equatorial conformer is generally more stable. researchgate.net The analysis of torsion angles within the morpholine ring and around the C3-CH₂F bond would offer a detailed picture of the molecule's preferred conformation in the crystalline state, which is influenced by a combination of steric and electronic effects.

Computational and Theoretical Studies of 3 Fluoromethyl Morpholine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of a molecule. DFT methods provide a good balance between computational cost and accuracy for systems of this size. mdpi.commdpi.com A typical study would employ a functional like B3LYP in conjunction with a suitable basis set, such as 6-311++G(2d,p), to accurately model the molecule. rsc.orgresearchgate.net

A crucial first step in any computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, predicting its most stable three-dimensional structure. For 3-(fluoromethyl)morpholine (B13592517) hydrochloride, this would involve determining the equilibrium bond lengths, bond angles, and dihedral angles.

Once optimized, an electronic structure analysis would reveal properties such as:

Molecular Orbital (MO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

Atomic Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom. mdpi.com This information helps identify electrophilic and nucleophilic sites, providing insight into intermolecular interactions, particularly hydrogen bonding involving the N-H group, the ether oxygen, and the fluorine atom.

Electron Localization: Functions like the Electron Localization Function (ELF) can visualize regions of high electron density, such as covalent bonds and lone pairs. mdpi.com

Table 1: Illustrative Predicted Geometrical Parameters for the Chair Conformation of Protonated Morpholine (B109124) (as a model for 3-(fluoromethyl)morpholine hydrochloride).
ParameterDescriptionIllustrative Value
C-N Bond LengthAverage length of the carbon-nitrogen bonds in the ring.~1.50 Å
C-O Bond LengthAverage length of the carbon-oxygen bonds in the ring.~1.43 Å
N-H Bond LengthLength of the bond between the protonated nitrogen and hydrogen.~1.03 Å
C-N-C AngleThe angle within the morpholine ring at the nitrogen atom.~112°
C-O-C AngleThe angle within the morpholine ring at the oxygen atom.~110°

The morpholine ring is not planar and can adopt several conformations. The most common are the stable "chair" form and the more flexible "boat" or "twist-boat" forms. researchgate.netrsc.orgresearchgate.net For a substituted morpholine like 3-(fluoromethyl)morpholine, these conformations are further complicated by the position of the substituent, which can be either axial (pointing up or down from the ring's plane) or equatorial (pointing out from the side of the ring).

A computational study would explore the conformational energy landscape to identify all stable isomers (conformers) and determine their relative energies. nih.govchemrxiv.org This is achieved by systematically rotating the key dihedral angles and performing energy calculations for each geometry. The results would identify the "global minimum"—the single most stable conformation of the molecule—as well as other low-energy conformers that might co-exist in equilibrium. rsc.orgresearchgate.net For this compound, the analysis would determine whether the chair conformation with an equatorial fluoromethyl group is indeed the most stable, as is common for substituted cyclohexanes.

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental results. dntb.gov.ua

NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) DFT methods can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a high degree of accuracy. nih.govnih.gov The predicted shifts for different conformers can help in assigning signals in an experimental spectrum. For fluorinated compounds, predicting ¹⁹F shifts is particularly useful for structural assignment. mdpi.comrsc.org

Vibrational Frequencies: The calculation of vibrational frequencies (corresponding to IR and Raman spectra) serves two purposes. First, it confirms that the optimized geometry is a true energy minimum (i.e., has no imaginary frequencies). Second, the predicted spectrum can be compared with experimental data to confirm the structure and assign specific vibrational modes, such as C-H, N-H, C-O, and C-F stretching and bending. researchgate.netresearchgate.net

Table 2: Illustrative Predicted ¹⁹F NMR Chemical Shift for this compound.
ParameterMethodologyIllustrative Predicted Value (ppm)
¹⁹F Chemical ShiftDFT (ωB97XD/aug-cc-pvdz) with solvent correction. rsc.org-220 to -240 (relative to CFCl₃)

Note: This is an illustrative value. The actual chemical shift depends on the specific computational method, basis set, and solvent model used.

Molecular Dynamics Simulations

While quantum chemical calculations describe static, minimum-energy structures, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.comnih.govresearchgate.net

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) to mimic solution-phase conditions. The simulation would track the molecule's dynamics over nanoseconds or longer.

This analysis would reveal:

Conformational Transitions: The simulation can show transitions between different conformations, such as chair-to-boat interconversions or rotation of the fluoromethyl group. mpg.de

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the protonated amine (N-H⁺), the ether oxygen, the fluorine atom, and surrounding water molecules can be monitored. rsc.orgresearchgate.net This is crucial for understanding its solvation and interaction patterns.

Root-Mean-Square Deviation (RMSD): This parameter measures the average change in atomic positions over time, indicating the structural stability of the molecule.

The choice of solvent can significantly influence the stability and conformational preferences of a molecule. nih.govrsc.org MD simulations are ideal for studying these solvent effects. rsc.orgnih.gov By running simulations in different solvents (e.g., water, methanol (B129727), chloroform), one can investigate:

Conformational Equilibrium Shifts: A polar solvent might stabilize a more polar conformer, shifting the equilibrium compared to the gas phase or a nonpolar solvent. For instance, the relative populations of axial versus equatorial conformers could change. rsc.org

Solvation Shell Structure: Analysis of the radial distribution function (RDF) from the simulation shows how solvent molecules arrange themselves around different parts of the solute. This reveals the structure of the solvation shell and identifies specific solute-solvent interactions.

Reactivity Insights: By observing the solvent structure around potential reactive sites, MD can provide qualitative insights into how the solvent might mediate a chemical reaction, for example, by stabilizing a transition state. researchgate.net

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties and reactivity of this compound can be thoroughly investigated using computational chemistry methods. These studies provide valuable insights into the molecule's behavior at a subatomic level, helping to predict its reactivity, stability, and potential interaction sites.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Orbital Localization)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

For this compound, the presence of the electron-withdrawing fluorine atom is expected to have a significant impact on the FMOs. The fluorine atom will likely lower the energy of both the HOMO and LUMO. The HOMO is anticipated to be localized primarily on the morpholine ring, specifically on the nitrogen and oxygen atoms, which are the most electron-rich centers. The LUMO, on the other hand, is expected to have significant contributions from the C-F bond, particularly the antibonding σ* orbital, as well as the cationic morpholinium ring.

The protonation of the morpholine nitrogen to form the hydrochloride salt will further lower the energies of the molecular orbitals and likely increase the HOMO-LUMO gap, thereby increasing the molecule's stability.

Table 1: Predicted Frontier Molecular Orbital Properties of 3-(Fluoromethyl)morpholine and its Hydrochloride Salt

CompoundPredicted HOMO LocalizationPredicted LUMO LocalizationPredicted HOMO-LUMO GapPredicted Reactivity
3-(Fluoromethyl)morpholineNitrogen and Oxygen atoms of the morpholine ringC-F antibonding orbital, morpholine ringModerateModerately reactive
This compoundOxygen atom and adjacent carbonsC-F antibonding orbital, protonated nitrogen centerLargerLess reactive

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.

In the case of this compound, the MEP map is expected to reveal distinct regions of positive and negative potential. The most negative potential is anticipated to be located around the highly electronegative fluorine and oxygen atoms, indicating these as potential sites for electrophilic interaction.

Global and Local Reactivity Indices (e.g., Fukui functions)

To quantify the reactivity of different atomic sites within a molecule, global and local reactivity indices derived from Density Functional Theory (DFT) are employed. These descriptors provide a more detailed picture of reactivity than simple MEP maps.

Global Reactivity Descriptors:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap.

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from the system.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

For this compound, the protonation of the nitrogen atom is expected to increase its chemical hardness and electrophilicity, making it more resistant to deformation of its electron cloud and a better electron acceptor.

Local Reactivity Descriptors (Fukui Functions):

Fukui functions (f(r)) are crucial for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org The condensed Fukui function provides a value for each atom in the molecule, indicating its susceptibility to a particular type of attack.

f+(r): Predicts the site for nucleophilic attack (where an electron is added).

f-(r): Predicts the site for electrophilic attack (where an electron is removed).

f0(r): Predicts the site for radical attack.

For this compound, the Fukui functions would likely predict the following:

Nucleophilic Attack (f+): The highest values are expected at the protonated nitrogen atom and the carbon atom bonded to the fluorine, indicating these are the most probable sites for attack by a nucleophile.

Electrophilic Attack (f-): The highest values are anticipated around the oxygen and fluorine atoms, suggesting these are the most likely sites for attack by an electrophile.

These predictions are consistent with the expected electronic effects of the functional groups present in the molecule.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental methods alone.

Identification of Transition States and Energy Barriers for Synthetic Pathways

A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group on a morpholine precursor by a fluoride (B91410) ion, followed by protonation. Computational methods can be used to model this reaction pathway and identify the key transition states.

A transition state is a high-energy, unstable configuration along the reaction coordinate that connects the reactants and products. computabio.com By calculating the geometry and energy of the transition state, the activation energy (energy barrier) for the reaction can be determined. A lower activation energy corresponds to a faster reaction rate.

For the synthesis of 3-(fluoromethyl)morpholine, computational chemists would model the approach of the fluoride ion to the morpholine precursor. This would involve mapping the potential energy surface of the reaction to locate the transition state structure. The calculations would likely show a transition state where the bond to the leaving group is partially broken and the bond to the incoming fluoride ion is partially formed.

Table 2: Hypothetical Computational Data for a Proposed Synthetic Step of 3-(Fluoromethyl)morpholine

Reaction StepReactantsTransition State (TS)ProductsActivation Energy (kcal/mol)
Fluorination3-(Tosyloxymethyl)morpholine + F⁻[F···CH₂(morpholine)···OTs]⁻3-(Fluoromethyl)morpholine + TsO⁻Computationally Determined

Kinetic and Thermodynamic Insights into Chemical Transformations

Beyond identifying transition states, computational chemistry can provide detailed kinetic and thermodynamic information about a chemical transformation.

Thermodynamic Analysis:

Kinetic Analysis:

From the calculated activation energy, the rate constant (k) of the reaction can be estimated using transition state theory. This allows for a quantitative prediction of how fast the reaction will proceed under given conditions. Computational kinetic analysis can also be used to compare the rates of competing reaction pathways, helping to predict the major and minor products of a reaction.

In the context of 3-(fluoromethyl)morpholine synthesis, computational studies could be used to investigate the effect of different leaving groups or reaction conditions on the reaction rate and yield. This information would be invaluable for optimizing the synthetic procedure. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 3 Fluoromethyl Morpholine Hydrochloride

Mechanistic Pathways in the Synthesis of 3-(Fluoromethyl)morpholine (B13592517) Hydrochloride

The synthesis of the morpholine (B109124) ring system is a cornerstone of heterocyclic chemistry, with several established mechanistic pathways. For 3-substituted morpholines like 3-(fluoromethyl)morpholine, synthetic strategies often revolve around the cyclization of functionalized amino alcohol precursors. A prevalent mechanism involves the intramolecular nucleophilic substitution (SN2) of a 2-amino alcohol derivative.

One common approach begins with a chiral amino alcohol, which undergoes N-protection followed by etherification to introduce the necessary carbon backbone. For instance, a protected 2-amino alcohol can react with an appropriate electrophile. The synthesis is often completed by a deprotection-cyclization sequence. A key step in many morpholine syntheses is the Pd-catalyzed carboamination reaction, which forms the heterocyclic ring from a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. e3s-conferences.org The substrates for this catalytic reaction can be prepared in a few steps from commercially available starting materials. e3s-conferences.org

Another versatile method involves the conversion of 1,2-amino alcohols to morpholines using reagents like ethylene (B1197577) sulfate (B86663) in a redox-neutral protocol. organic-chemistry.org This process relies on a clean SN2 reaction between the amino alcohol and ethylene sulfate to achieve N-monoalkylation, followed by an intramolecular cyclization to form the morpholine ring. organic-chemistry.org

A plausible pathway for synthesizing 3-(fluoromethyl)morpholine would start from 1-fluoro-3-(protected-amino)propan-2-ol. The hydroxyl group would be activated, for example, by conversion to a mesylate or tosylate, creating a good leaving group. Subsequent intramolecular SN2 cyclization, driven by the nucleophilic amino group, would then form the morpholine ring. The final step would be the removal of the protecting group and salt formation with hydrochloric acid to yield the target compound.

Starting Material Type Key Reagent/Catalyst Mechanistic Step Reference
Substituted EthanolaminePalladium CatalystIntramolecular Carboamination e3s-conferences.org
1,2-Amino AlcoholEthylene SulfateSN2 N-monoalkylation, Cyclization organic-chemistry.org
Aminoalkyne SubstratesRuthenium CatalystHydroamination, Asymmetric Transfer Hydrogenation organic-chemistry.org

Detailed Studies of Fluorination Mechanisms and Regioselectivity

The introduction of a fluorine atom into a molecule requires precise control, and the mechanism of fluorination significantly influences the reaction's outcome, particularly its regioselectivity. For a compound like 3-(fluoromethyl)morpholine, the fluorine is not on the ring itself but on a methyl substituent. This suggests the fluorination step likely occurs on a precursor molecule before ring formation, or by selective fluorination of a pre-formed 3-methylmorpholine.

Nucleophilic Fluorination: A common strategy for fluorination is through nucleophilic substitution using fluoride (B91410) sources like potassium fluoride (KF) or cesium fluoride (CsF). The regioselectivity of such reactions can be finely tuned using catalysis. For example, in the fluorination of dissymmetric aziridinium (B1262131) salts, hydrogen-bond donor (HBD) catalysts can control whether the fluoride attacks the α- or β-position. acs.orgnih.gov Computational and experimental studies show that the electronic environment of the fluoride ion, modulated by the HBD catalyst, directly influences the kinetic regioselectivity. acs.orgnih.gov A more acidic HBD catalyst leads to a tighter fluoride complex, which can alter the reaction's potential energy surface to favor one regioisomer over another. nih.gov While a free fluoride might favor one position, coordination to a catalyst like Schreiner's urea (B33335) can reverse this preference. acs.org

Electrochemical Fluorination (ECF): ECF is a powerful but often aggressive fluorination method. numberanalytics.com The mechanism involves the anodic oxidation of fluoride ions to generate a highly reactive fluorinating species, such as a fluorine radical (F•). numberanalytics.com When applied to morpholine derivatives, ECF can lead to perfluorination, where all C-H bonds are replaced by C-F bonds. researchgate.netscilit.com However, this process is often accompanied by significant fragmentation, ring-contraction, and rearrangement side reactions, making it less suitable for the selective synthesis of a monofluorinated product like 3-(fluoromethyl)morpholine. researchgate.netscilit.com The yield of the desired perfluorinated morpholine can be up to 45%, but the formation of numerous byproducts complicates purification. researchgate.net

Electrophilic Fluorination: In some cases, electrophilic fluorinating reagents are used. The mechanism of fluorination with high-valent metal complexes, such as Pd(IV), has been studied. This process involves the capture of a fluoride ion by the metal complex, followed by the electrophilic transfer of the fluoride to a nucleophile. nih.gov The transfer is proposed to proceed via a single electron transfer (SET) reduction of the Pd(IV)-F complex, followed by fluoride ion transfer. nih.gov

For the synthesis of 3-(fluoromethyl)morpholine, the most controlled and likely pathway would involve the nucleophilic fluorination of a precursor such as 3-(hydroxymethyl)morpholine (after activation of the hydroxyl group) or the use of a fluorinated building block like epifluorohydrin (B110758) in the initial synthesis.

Mechanistic Aspects of Derivatization Reactions and Functional Group Transformations

The 3-(fluoromethyl)morpholine hydrochloride scaffold possesses two primary sites for derivatization: the secondary amine of the morpholine ring and the fluoromethyl group.

Reactions at the Morpholine Nitrogen: The nitrogen atom in the morpholine ring is nucleophilic and readily undergoes a variety of transformations. The general mechanism for these reactions is the nucleophilic attack of the nitrogen's lone pair on an electrophilic center.

N-Alkylation/N-Arylation: This involves the reaction of the morpholine nitrogen with alkyl halides or aryl halides. For example, Pd-catalyzed N-arylation is a common method for forming C-N bonds. e3s-conferences.org

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylmorpholines. The mechanism is a standard nucleophilic acyl substitution.

Reductive Amination: The morpholine nitrogen can react with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

Nitrosation: Under acidic conditions, morpholine can react with sodium nitrite (B80452) to form N-nitrosomorpholine. researchgate.net This reaction proceeds via nucleophilic attack on the nitrosonium ion (NO⁺).

A study on the derivatization of morpholine involved its reaction with ethyl chloroacetate, where the amino group acts as a nucleophile, attacking the electrophilic carbon of the acetate (B1210297) to yield morpholin-N-ethyl acetate. researchgate.net This intermediate can be further transformed, for instance, by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which can then be used to construct more complex heterocyclic systems like 1,2,4-triazoles. researchgate.net

Transformations of the Fluoromethyl Group: Functional group transformations involving the C-F bond are challenging due to its high bond dissociation energy. However, under specific conditions, transformations are possible. While no direct examples for 3-(fluoromethyl)morpholine are available, general principles suggest that nucleophilic displacement of the fluoride is difficult but could be achieved with potent nucleophiles under harsh conditions. More plausible transformations would involve reactions at the carbon atom, although the electron-withdrawing nature of the fluorine atom deactivates it towards many reactions.

Role of Catalysis in Directing Selective Reactions and Enhancing Efficiency

Catalysis is crucial for achieving high efficiency and selectivity in the synthesis and modification of morpholine derivatives. Catalysts can control stereochemistry, regioselectivity, and enable reactions under milder conditions.

Catalysis in Morpholine Synthesis:

Palladium Catalysis: As mentioned, Pd-catalyzed carboamination is a key strategy for synthesizing substituted morpholines. e3s-conferences.org This approach allows for the creation of enantiopure cis-3,5-disubstituted morpholines, which are otherwise difficult to access. e3s-conferences.org

Copper Catalysis: A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates provides an efficient, one-step route to highly substituted, unprotected morpholines. nih.gov The proposed mechanism involves the formation of a copper carbenoid intermediate from the diazo ester. This intermediate reacts with an in situ-formed imino alcohol, leading to an insertion product that cyclizes to furnish the morpholine ring and regenerate the copper catalyst. nih.gov

Ruthenium Catalysis: A tandem one-pot reaction using a Ru catalyst enables the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org The high enantiomeric excess is attributed to hydrogen-bonding interactions between the substrate's oxygen and the catalyst's ligand. organic-chemistry.org

Catalysis in Selective Functionalization:

Hydrogen-Bonding Catalysis: As discussed in section 6.2, non-covalent catalysts like ureas can direct the regioselectivity of nucleophilic fluorination by modulating the charge density and reactivity of the fluoride anion. acs.orgnih.gov

Nickel Catalysis: Heterogeneous single-atom Ni catalysts have been developed for C(sp²)-C(sp³) cross-coupling reactions. acs.org In a synergistic photocatalytic system, light excites a carbon nitride support, transferring an electron to a Ni(II) species to generate an active Ni(I) catalyst. Simultaneously, the photocatalyst oxidizes morpholine into an amino radical, which generates an alkyl radical from a boronic ester. The alkyl radical then couples with an aryl halide at the nickel center to form the C-C bond. acs.org

Palladium on a Support: Morpholine can also be used to modify catalysts. A morpholine-modified Pd/γ-Al₂O₃ catalyst showed excellent selectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline. mdpi.com The morpholine, bound to the catalyst support, acts as an immobilized inhibitor that prevents the undesired dehalogenation side reaction. mdpi.com

Catalyst Type Reaction Mechanistic Role of Catalyst Reference
Copper(I) Three-component morpholine synthesisForms copper carbenoid intermediate for C-C/C-N bond formation. nih.gov
Palladium(0) Intramolecular CarboaminationCatalyzes C-N and C-C bond formation in cyclization. e3s-conferences.org
Ruthenium(II) Asymmetric morpholine synthesisFacilitates hydroamination and transfer hydrogenation. organic-chemistry.org
Schreiner's Urea Regioselective FluorinationActivates and directs fluoride nucleophile via hydrogen bonding. acs.org
Ni Single-Atom/Photocatalyst C(sp²)-C(sp³) Cross-CouplingSynergistically generates Ni(I) active species and alkyl radicals. acs.org

Redox Mechanisms and Electrochemical Transformations

Redox reactions, particularly those driven electrochemically or photochemically, provide unique pathways for the transformation of morpholine derivatives.

Electrochemical Oxidation and Fluorination: The electrochemical behavior of morpholines has been investigated, primarily in the context of fluorination and C-N bond formation.

Electrochemical Fluorination (ECF): As noted earlier, ECF of morpholine derivatives proceeds through the anodic generation of a powerful fluorinating agent. numberanalytics.comresearchgate.net The mechanism involves the oxidation of fluoride ions at the anode, followed by radical substitution on the morpholine substrate. This method is effective for producing perfluorinated compounds but often results in fragmentation due to the high reactivity of the intermediates. researchgate.net

Electrochemical C-N Coupling: The electrochemical oxidation of morpholine can generate a morpholine radical. In a copper-catalyzed system, this radical can participate in the amination of quinoline (B57606) N-oxides. mdpi.com The reaction is triggered by the oxidation of morpholine at the anode to form the radical, which is then captured by the quinoline N-oxide. The regioselectivity of the amination (C2 vs. C4) can be controlled by the choice of solvent (acetonitrile vs. dichloromethane), which influences the subsequent reaction pathway. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis offers mild conditions for redox transformations.

Oxidative Ring-Opening: N-Aryl morpholines can undergo an oxidative C(sp³)-C(sp³) bond cleavage reaction promoted by visible light and a photocatalyst in the presence of oxygen. google.com The mechanism is believed to involve the photocatalyst absorbing light and promoting an electron transfer from the morpholine, leading to a radical cation intermediate that fragments and is subsequently oxidized. This provides a gentle method for cleaving the morpholine ring without harsh reagents. google.com

Decarboxylative Alkylation: Visible light and a Fukuzumi catalyst have been used for the decarboxylative alkylation of morpholine derivatives. acs.org This radical process involves the hydrolysis of an ester on the morpholine scaffold to a carboxylic acid, followed by a light-promoted decarboxylation to generate a radical that can be trapped by an acceptor. acs.org

These redox mechanisms highlight the versatility of the morpholine scaffold, allowing for transformations ranging from complete fluorination to selective C-N bond formation and ring cleavage under the influence of electrical current or light.

Applications in Advanced Synthetic Chemistry and Materials Science

3-(Fluoromethyl)morpholine (B13592517) Hydrochloride as a Specialized Chemical Reagent

3-(Fluoromethyl)morpholine hydrochloride serves as a valuable and specialized reagent in advanced organic synthesis. Its utility stems from the presence of the fluoromethyl group attached to the morpholine (B109124) ring, a feature that modulates the reactivity and properties of the entire molecule. The morpholine scaffold itself is a versatile building block in medicinal chemistry and organic synthesis, known for its favorable physicochemical properties. nih.gov The addition of the fluoromethyl group introduces a new dimension of functionality.

In synthetic reactions, the fluoromethyl group can influence the stereochemical outcome of reactions, act as a bioisostere for other chemical groups, and enhance the lipophilicity of the resulting molecules. researchgate.net The hydrochloride salt form ensures stability and ease of handling. While specific, detailed research findings on the direct use of this compound as a reagent are emerging, the well-established principles of fluorine chemistry suggest its potential in a variety of transformations. For instance, the related compound 3-[4-(trifluoromethyl)phenyl]morpholine (B2905402) hydrochloride is recognized as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com This highlights the general utility of fluorinated morpholine derivatives as crucial components in the construction of complex molecular architectures.

The reactivity of the morpholine nitrogen can be harnessed for various coupling reactions, while the fluoromethyl group remains a stable and influential substituent. This allows for the precise introduction of the fluorinated morpholine moiety into a larger molecule, a strategy often employed in the development of new bioactive compounds and functional materials.

Integration into Novel Polymer Architectures and Macromolecular Design

The integration of fluorinated monomers into polymer chains is a well-established strategy for developing materials with enhanced properties. While direct polymerization of this compound is not a primary application, its derivatives can be designed as functional monomers for incorporation into various polymer backbones. The presence of the fluoromethylmorpholine side group can significantly impact the final properties of the polymer.

The introduction of the fluoromethyl group is known to enhance the thermal stability of polymers. mdpi.com This is due to the high strength of the carbon-fluorine bond. Furthermore, the polar nature of the C-F bond can influence intermolecular interactions within the polymer matrix, affecting properties such as glass transition temperature and mechanical strength.

Although specific examples of polymers derived directly from this compound are not extensively documented in publicly available literature, the principles of polymer chemistry allow for informed speculation on its potential. For example, a vinyl-functionalized derivative of 3-(fluoromethyl)morpholine could be copolymerized with other monomers to create a range of functional polymers with tailored properties. The morpholine ring itself can introduce a degree of hydrophilicity and act as a site for further chemical modification.

Table 1: Potential Impact of 3-(Fluoromethyl)morpholine Moiety on Polymer Properties

PropertyPotential Influence of 3-(Fluoromethyl)morpholine Moiety
Thermal StabilityIncreased due to the high strength of the C-F bond.
Chemical ResistanceEnhanced due to the inertness of the C-F bond.
SolubilityModified, with the morpholine ring potentially increasing solubility in polar solvents.
AdhesionPotentially improved due to the polarity of the morpholine and fluoromethyl groups.
Refractive IndexLikely lowered, a common characteristic of fluorinated polymers.

Contributions to the Development of Fluorinated Chemical Building Blocks for Specialty Chemicals

This compound is a prime example of a fluorinated building block, a class of compounds that are fundamental to the synthesis of specialty chemicals. fluorochem.co.uk The strategic placement of the fluoromethyl group on the morpholine ring creates a unique combination of properties that can be transferred to more complex molecules.

The development of novel fluorinated building blocks is a continuous effort in the chemical industry, driven by the demand for new materials and active ingredients with improved performance. mdpi.com These building blocks are used in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and high-performance polymers.

The presence of the fluoromethyl group can significantly alter the biological activity and metabolic stability of a molecule, making it a valuable feature in drug discovery. nih.govresearchgate.net In the realm of specialty chemicals, this can translate to enhanced efficacy and longevity. The synthesis of compounds like 3-(fluoromethyl)- and 3-(trifluoromethyl)morpholines has been reported as they are considered useful building blocks for drug discovery. researchgate.net This underscores the importance of developing synthetic routes to such compounds, including their hydrochloride salts, to make them readily available for further chemical exploration.

Exploration in Advanced Materials with Tuned Thermal and Chemical Resistance Properties

The quest for advanced materials with superior performance under harsh conditions is a major driver of innovation in materials science. Fluorinated polymers, in general, are known for their exceptional thermal and chemical resistance. mdpi.com The incorporation of fluorinated building blocks like this compound into material structures is a promising avenue for developing such high-performance materials.

The strong carbon-fluorine bond is responsible for the inherent stability of fluorinated compounds. This stability translates to materials that can withstand high temperatures and aggressive chemical environments without degradation. While there is no extensive body of literature specifically detailing the use of this compound in this context, the properties of closely related fluorinated morpholine derivatives provide valuable insights. For instance, 3-[4-(trifluoromethyl)phenyl]morpholine hydrochloride is explored for its potential in developing advanced materials, including polymers with enhanced thermal and chemical resistance. chemimpex.com

The morpholine component of the molecule can also contribute to the material's properties. For example, it can enhance adhesion to substrates or act as a site for cross-linking, which can further improve the mechanical and thermal properties of the material. The ability to tune these properties by varying the concentration of the fluorinated monomer in a copolymer is a key advantage of this approach.

Table 2: Comparison of Properties of Fluorinated vs. Non-Fluorinated Polymers (General Trends)

PropertyTypical Non-Fluorinated PolymerTypical Fluorinated Polymer
Thermal StabilityModerateHigh
Chemical ResistanceVariableExcellent
Surface EnergyHigherLower
Refractive IndexHigherLower
Water AbsorptionVariableLow

Role in Reaction Optimization and Green Chemistry Initiatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Morpholine and its derivatives have found applications in green chemistry, for example, in the development of biodegradable polymers and as more environmentally benign solvents and catalysts.

While specific research on the role of this compound in green chemistry is limited, its inherent properties suggest potential applications. The stability of the fluoromethyl group could make it a suitable component in catalysts designed for long-term use and recyclability. Furthermore, the morpholine moiety can be part of ionic liquids, which are often considered greener alternatives to traditional volatile organic solvents.

In reaction optimization, the use of well-defined building blocks like this compound can lead to more efficient and selective syntheses. By providing a pre-functionalized and stable scaffold, it can reduce the number of synthetic steps required to produce a target molecule, thereby minimizing waste and energy consumption. The use of morpholine in excess has been shown to direct the regioselectivity of certain cycloaddition reactions, highlighting its role in controlling reaction outcomes. beilstein-journals.org This ability to influence reactivity is a key aspect of reaction optimization.

Future Research Directions and Unexplored Avenues for 3 Fluoromethyl Morpholine Hydrochloride

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The development of efficient, sustainable, and scalable methods for synthesizing 3-(fluoromethyl)morpholine (B13592517) hydrochloride and its derivatives is paramount for facilitating broader research and potential industrial applications. Current synthetic strategies, while effective at the laboratory scale, often present challenges for large-scale production. Future research should prioritize the following:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, reducing the number of synthetic steps, and minimizing waste generation are crucial for sustainable synthesis. organic-chemistry.org This includes exploring one-pot reactions and tandem processes that combine multiple transformations into a single operation. organic-chemistry.org

Catalytic Methods: The exploration of novel catalysts, including organocatalysts and transition metal catalysts, could lead to more efficient and selective reactions. frontiersin.org For instance, palladium-catalyzed carboamination has shown promise in the synthesis of substituted morpholines and could be adapted for fluorinated analogs. nih.gov

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. organic-chemistry.org Developing flow-based syntheses for 3-(fluoromethyl)morpholine hydrochloride could enable safer handling of potentially hazardous reagents and intermediates, as well as facilitate large-scale production.

A comparative analysis of potential synthetic strategies is presented below:

FeatureTraditional Batch SynthesisGreen Chemistry ApproachCatalytic Flow Synthesis
Efficiency Often lower yields, multi-stepHigh-yielding, one-pot reactionsHigh throughput, optimized conditions
Sustainability High waste generation, use of hazardous reagentsReduced waste, use of benign solventsMinimized waste, efficient energy use
Scalability Challenging to scale upPotentially scalableReadily scalable
Safety Handling of hazardous materials in large quantitiesInherently safer processesEnhanced safety through process control

Exploration of Novel Reaction Pathways and Unprecedented Functionalization Strategies

Beyond improving existing synthetic routes, a key area of future research lies in the discovery of new reaction pathways to access and functionalize the 3-(fluoromethyl)morpholine core. This will expand the available chemical space and enable the creation of diverse libraries of analogs for various applications.

Ring-Opening and Rearrangement Reactions: Exploring the ring-opening of precursor molecules like aziridines followed by cyclization offers a novel strategy for constructing the morpholine (B109124) ring. nih.gov

Late-Stage Functionalization: Developing methods for the selective introduction of functional groups onto the pre-formed morpholine ring is highly desirable. This would allow for the rapid diversification of a common intermediate.

Multicomponent Reactions: Designing multicomponent reactions (MCRs) that assemble the 3-(fluoromethyl)morpholine scaffold from simple starting materials in a single step would be a significant advancement in efficiency and diversity generation. acs.org The Ugi reaction, for example, has been successfully employed for the synthesis of other substituted morpholines. acs.org

Advanced Computational Modeling for Predictive Structure-Reactivity Relationships and Design

Computational chemistry offers powerful tools to guide and accelerate the discovery and development of new molecules and reactions. For this compound, computational modeling can provide valuable insights into its properties and reactivity.

Conformational Analysis: The fluorine atom and the methyl group at the C3 position influence the conformational preference of the morpholine ring. Computational studies can predict the most stable conformations and how they might interact with biological targets or influence reactivity. acs.org

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and predict the stereochemical outcome of reactions. This knowledge can be used to optimize reaction conditions and design more selective catalysts.

Virtual Screening and Library Design: Computational tools can be used to design virtual libraries of 3-(fluoromethyl)morpholine derivatives with specific desired properties. nih.gov These virtual compounds can then be screened in silico for potential applications before being synthesized, saving time and resources. nih.gov

Discovery of New Non-Biological Applications in Catalysis, Ligand Design, or Material Science

While much of the focus on morpholine derivatives has been in medicinal chemistry, the unique properties of this compound suggest potential applications in other fields. nih.gov

Organocatalysis: The morpholine scaffold is a key component of some organocatalysts. frontiersin.org The chiral nature of 3-(fluoromethyl)morpholine makes it an attractive candidate for the development of new asymmetric catalysts. frontiersin.org

Ligand Design for Transition Metal Catalysis: The nitrogen and oxygen atoms of the morpholine ring can coordinate to metal centers, making it a potential ligand for transition metal catalysis. researchgate.net The fluorine atom can be used to tune the electronic properties of the ligand and influence the catalytic activity.

Materials Science: Fluorinated compounds often exhibit unique properties, such as thermal stability and hydrophobicity. nih.gov this compound and its polymers could be explored for applications in areas such as performance polymers, liquid crystals, or functional coatings. e3s-conferences.orgcornell.edu

Methodologies for Highly Stereoselective Synthesis and Chiral Applications

The presence of a stereocenter at the C3 position of this compound means that it exists as a pair of enantiomers. The development of methods to selectively synthesize a single enantiomer is crucial, as different enantiomers can have vastly different biological activities or properties.

Asymmetric Synthesis: Future research should focus on developing highly stereoselective synthetic routes. This could involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. banglajol.info

Chiral Resolution: In cases where a racemic mixture is produced, efficient methods for separating the enantiomers, such as chiral chromatography or enzymatic resolution, will be necessary.

Chiral Applications: Enantiomerically pure this compound can be used as a chiral building block for the synthesis of more complex molecules. banglajol.info It could also be explored as a chiral solvating agent or as a component of chiral stationary phases for chromatography.

High-Throughput Synthesis and Library Generation for Chemical Space Exploration

To fully explore the potential of the 3-(fluoromethyl)morpholine scaffold, it is necessary to synthesize and screen a large number of derivatives. High-throughput synthesis and library generation techniques are essential for this purpose.

Q & A

Q. What are the established synthetic routes for 3-(fluoromethyl)morpholine hydrochloride, and what key intermediates are involved?

The synthesis typically involves fluorination of a morpholine precursor. One common approach is nucleophilic substitution, where a hydroxyl or halide group on the morpholine ring is replaced with a fluoromethyl group using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® . Another route involves reductive amination of a fluorinated aldehyde with a morpholine derivative, followed by HCl salt formation . Key intermediates include 3-(hydroxymethyl)morpholine or 3-(chloromethyl)morpholine, which are fluorinated in situ. Reaction conditions (e.g., anhydrous solvents, low temperatures) are critical to avoid side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with characteristic shifts for the fluoromethyl group (e.g., 1^1H: δ 4.5–5.0 ppm; 19^{19}F: δ -200 to -220 ppm) .
  • HPLC-MS : Ensures purity (>98%) and identifies byproducts (e.g., dehalogenated or oxidized derivatives) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, Cl, F content) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline forms .

Q. What are the solubility and storage requirements for this compound?

this compound is soluble in polar aprotic solvents like DMSO and methanol but has limited solubility in water (<5 mg/mL) . It should be stored at -20°C in airtight containers under inert gas (N2_2 or Ar) to prevent hydrolysis or thermal degradation. Stability studies indicate a shelf life of ≥2 years under these conditions .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound?

Chiral resolution requires chiral stationary-phase HPLC (e.g., Chiralpak® AD-H) or enzymatic kinetic resolution using lipases . For asymmetric synthesis, transition-metal catalysts (e.g., Ru-BINAP complexes) can induce enantioselectivity during fluoromethyl group installation. Enantiomeric excess (ee) should be validated via circular dichroism (CD) or polarimetry .

Q. What strategies mitigate batch-to-batch variability in yield and purity?

  • Process Optimization : Control reaction temperature (±2°C) and reagent stoichiometry (e.g., 1.1 eq. fluorinating agent) to minimize side products .
  • Quality Control (QC) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate conversion .
  • Orthogonal Purification : Combine recrystallization (e.g., ethanol/water) with flash chromatography (SiO2_2, 10% MeOH/CH2_2Cl2_2) to achieve >99% purity .

Q. How do conflicting reports on metabolic stability in vitro vs. in vivo inform experimental design?

Discrepancies may arise from differences in hepatic enzyme activity (e.g., CYP450 isoforms) or plasma protein binding. To reconcile

  • Use species-matched microsomes (human vs. rodent) for in vitro assays .
  • Conduct pharmacokinetic studies with radiolabeled compound (e.g., 18^{18}F tracer) to track metabolite formation .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios .

Q. What mechanisms underlie the compound’s instability under acidic conditions?

Protonation of the morpholine nitrogen increases electrophilicity, leading to ring-opening via nucleophilic attack (e.g., by water or chloride). Degradation pathways include:

  • Hydrolysis : Formation of 3-fluoropropanol and ammonium chloride .
  • Oxidation : Generation of N-oxide derivatives, detectable via LC-MS .
    Stabilizers like citric acid (0.1% w/v) or lyophilization can prolong shelf life .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported reaction yields (50–85%)?

Variability often stems from differences in:

  • Reagent Purity : Use freshly distilled DAST or Deoxo-Fluor® to avoid moisture contamination .
  • Workup Protocols : Quench reactions with NaHCO3_3 (pH 7–8) to prevent over-fluorination .
  • Analytical Thresholds : Validate yields via gravimetric analysis and HPLC, not NMR integration alone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.